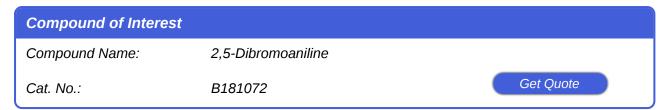


Infrared (IR) spectroscopy of 2,5-Dibromoaniline

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An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,5-Dibromoaniline

Introduction

2,5-Dibromoaniline (C₆H₅Br₂N) is an aromatic amine consisting of a benzene ring substituted with an amino (-NH₂) group and two bromine atoms at the 2 and 5 positions. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups within a molecule and confirm its structure. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is generated. This guide provides a detailed overview of the vibrational spectroscopy of **2,5-Dibromoaniline**, including experimental protocols, data interpretation, and workflow visualizations for researchers and scientists in drug development and chemical analysis.

Molecular Structure and Expected Vibrational Modes

The infrared spectrum of **2,5-Dibromoaniline** is defined by the vibrational modes of its primary functional groups: the amino group (-NH₂), the substituted aromatic ring, and the carbon-bromine bonds (C-Br).

 Amino Group (-NH₂): As a primary amine, it exhibits characteristic N-H stretching and bending vibrations. Primary aromatic amines typically show two N-H stretching bands corresponding to asymmetric and symmetric modes.[1][2][3]



- Aromatic Ring: The benzene ring gives rise to C-H stretching vibrations, which occur at
 wavenumbers above 3000 cm⁻¹, and C=C in-ring stretching vibrations that appear in the
 1400-1600 cm⁻¹ region.[4][5] Out-of-plane C-H bending vibrations are also expected at lower
 frequencies and are sensitive to the substitution pattern on the ring.
- Carbon-Bromine Bonds (C-Br): The C-Br stretching vibrations are found in the low-frequency fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹.[6][7]

The following diagram illustrates the correlation between the molecule's functional groups and their expected IR absorption regions.

Caption: Correlation of molecular groups to IR absorption regions.

Data Presentation: Vibrational Band Assignments

The principal infrared absorption bands expected for **2,5-Dibromoaniline** are summarized in the table below. These assignments are based on established group frequency correlations for aromatic amines and halogenated compounds.



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Functional Group
3400 - 3500	Medium	Asymmetric N-H Stretch	Primary Amine
3300 - 3420	Medium	Symmetric N-H Stretch	Primary Amine
3000 - 3100	Medium	Aromatic C-H Stretch	Aromatic Ring
1580 - 1650	Strong	N-H Bending (Scissoring)	Primary Amine
1500 - 1600	Medium	C=C Ring Stretching	Aromatic Ring
1400 - 1500	Medium	C=C Ring Stretching	Aromatic Ring
1250 - 1335	Strong	Aromatic C-N Stretch	Aromatic Amine
650 - 900	Strong, Broad	N-H Wagging	Primary Amine
Below 900	Strong	Aromatic C-H Out-of- Plane Bending	Aromatic Ring
515 - 690	Medium-Strong	C-Br Stretch	Aryl Halide

Table 1: Summary of expected IR absorption bands for 2,5-Dibromoaniline.[1][2][3][6][7][8]

Experimental Protocols

The analysis of solid samples like **2,5-Dibromoaniline** via Fourier Transform Infrared (FTIR) spectroscopy is commonly performed using the Potassium Bromide (KBr) pellet method or the Attenuated Total Reflectance (ATR) technique.

Protocol 1: Potassium Bromide (KBr) Pellet Method

This transmission method involves mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.[9][10][11]

Materials and Equipment:



- 2,5-Dibromoaniline sample
- Spectroscopy-grade Potassium Bromide (KBr), dried
- · Agate mortar and pestle
- Pellet press die set
- Hydraulic press
- FTIR Spectrometer

Procedure:

- Drying: Dry the KBr powder in an oven (e.g., at 110°C for 2-3 hours) and cool in a desiccator to eliminate moisture, which has strong IR absorption bands.[11][12]
- Grinding: Place 1-2 mg of the **2,5-Dibromoaniline** sample into a clean agate mortar and grind it into a fine powder.[9]
- Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[9] Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained. The typical sample-to-KBr ratio is about 1:100.[10]
- Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die into a hydraulic press.
- Pressing: Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die, to form a transparent or translucent pellet.[11][12] An opaque or cloudy pellet may indicate insufficient pressure, poor mixing, or moisture contamination.[13]
- Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Data Acquisition: Collect a background spectrum of the empty spectrometer. Then, collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.



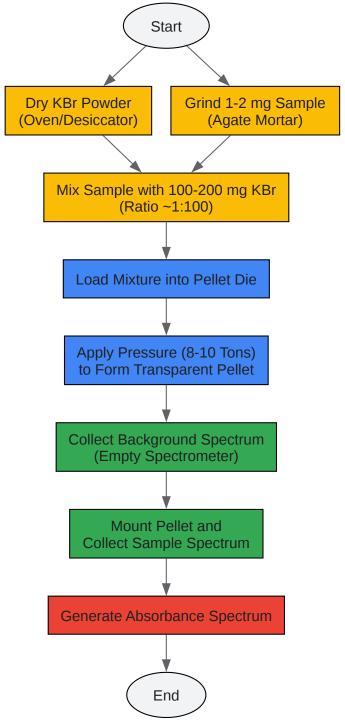


Diagram 2: Experimental Workflow for KBr Pellet FTIR Analysis

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Caption: Workflow for preparing and analyzing a KBr pellet.



Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation. It is ideal for analyzing solid powders and liquids directly.[14][15][16]

Materials and Equipment:

- 2,5-Dibromoaniline sample
- FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol) and lab wipes

Procedure:

- Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum with the clean, empty ATR crystal. This accounts for the absorbance of the crystal and the ambient environment.
- Sample Application: Place a small amount of the 2,5-Dibromoaniline powder directly onto the surface of the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal. Good contact between the sample and the crystal is crucial for obtaining a highquality spectrum.[17]
- Data Acquisition: Collect the sample spectrum. The IR beam interacts with the sample at the surface through an evanescent wave, and the attenuated radiation is measured by the detector.[14][18]
- Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface with a soft wipe and an appropriate solvent like isopropanol.

Conclusion



Infrared spectroscopy is an indispensable tool for the structural characterization of **2,5-Dibromoaniline**. The key vibrational features—including the distinct double peak of the primary amine N-H stretch, the aromatic C-H and C=C stretches, the strong C-N stretch, and the low-frequency C-Br vibrations—provide a definitive spectral fingerprint. By following standardized experimental protocols such as the KBr pellet or ATR methods, researchers can reliably obtain high-quality spectra to verify the identity and purity of **2,5-Dibromoaniline**, supporting its application in pharmaceutical and chemical manufacturing.

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